Cas no 24326-09-8 (methyl (2S)-2-(2S)-2-aminopropanamidopropanoate)

Methyl (2S)-2-[(2S)-2-aminopropanamido]propanoate is a chiral ester derivative featuring both an amino and amide functional group, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its stereochemically defined (2S,2'S) configuration ensures high enantioselectivity, which is critical for producing optically active compounds. The presence of the methyl ester enhances solubility in organic solvents, facilitating further derivatization. The amino group allows for selective modifications, while the amide linkage contributes to structural stability. This compound is particularly valuable in peptide synthesis and as a building block for bioactive molecules, offering precise control over molecular architecture and reactivity. Its well-defined structure supports reproducibility in research and industrial processes.
methyl (2S)-2-(2S)-2-aminopropanamidopropanoate structure
24326-09-8 structure
Product Name:methyl (2S)-2-(2S)-2-aminopropanamidopropanoate
CAS No:24326-09-8
MF:C7H14N2O3
MW:174.197661876678
CID:1416807
PubChem ID:7019948
Update Time:2025-06-03

methyl (2S)-2-(2S)-2-aminopropanamidopropanoate Chemical and Physical Properties

Names and Identifiers

    • L-Alanine, L-alanyl-, methyl ester
    • methyl (2S)-2-(2S)-2-aminopropanamidopropanoate
    • 24326-09-8
    • AKOS010388835
    • CS-0654951
    • METHYL (2S)-2-[(2S)-2-AMINOPROPANAMIDO]PROPANOATE
    • Ala-Ala-OMe
    • (S)-Methyl 2-((S)-2-aminopropanamido)propanoate
    • SCHEMBL13866875
    • METHYL(2S)-2-[(2S)-2-AMINOPROPANAMIDO]PROPANOATE
    • EN300-149830
    • DA-60869
    • l alanyl l alanine methyl ester
    • HY-P4526
    • Inchi: 1S/C7H14N2O3/c1-4(8)6(10)9-5(2)7(11)12-3/h4-5H,8H2,1-3H3,(H,9,10)/t4-,5-/m0/s1
    • InChI Key: LNLRCQQTGATDQI-WHFBIAKZSA-N
    • SMILES: O(C)C([C@H](C)NC([C@H](C)N)=O)=O

Computed Properties

  • Exact Mass: 174.10044231g/mol
  • Monoisotopic Mass: 174.10044231g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 182
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.1
  • Topological Polar Surface Area: 81.4Ų

methyl (2S)-2-(2S)-2-aminopropanamidopropanoate Pricemore >>

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methyl (2S)-2-(2S)-2-aminopropanamidopropanoate Related Literature

Additional information on methyl (2S)-2-(2S)-2-aminopropanamidopropanoate

Recent Advances in the Study of Methyl (2S)-2-(2S)-2-Aminopropanamidopropanoate (CAS: 24326-09-8) in Chemical Biology and Pharmaceutical Research

The compound methyl (2S)-2-(2S)-2-aminopropanamidopropanoate (CAS: 24326-09-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This dipeptide derivative, characterized by its unique stereochemistry and functional groups, has shown promising potential in various applications, including drug delivery, peptide synthesis, and metabolic studies. Recent studies have focused on elucidating its mechanism of action, optimizing its synthesis, and exploring its therapeutic applications.

One of the key areas of research has been the role of methyl (2S)-2-(2S)-2-aminopropanamidopropanoate in enhancing the bioavailability of peptide-based drugs. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound acts as a prodrug, improving the stability and absorption of therapeutic peptides in vivo. The study utilized advanced mass spectrometry and NMR techniques to confirm the compound's metabolic pathways and its conversion into active forms in biological systems.

Another significant development is the application of methyl (2S)-2-(2S)-2-aminopropanamidopropanoate in the synthesis of novel peptide analogs. Researchers have leveraged its chiral centers and reactive sites to create libraries of modified peptides with enhanced pharmacological properties. A recent preprint on bioRxiv highlighted the use of this compound in the development of antimicrobial peptides, showing improved efficacy against drug-resistant bacterial strains.

In addition to its pharmaceutical applications, methyl (2S)-2-(2S)-2-aminopropanamidopropanoate has been investigated for its role in metabolic engineering. A 2024 study in Metabolic Engineering reported that this compound can serve as a precursor for the biosynthesis of valuable amino acid derivatives, offering a sustainable alternative to traditional chemical synthesis methods. The study also explored its potential in industrial biotechnology, particularly in the production of high-value compounds.

Despite these advancements, challenges remain in the large-scale production and clinical translation of methyl (2S)-2-(2S)-2-aminopropanamidopropanoate. Issues such as yield optimization, purification, and regulatory compliance need to be addressed to fully realize its potential. Ongoing research aims to tackle these challenges through innovative synthetic routes and process optimization.

In conclusion, methyl (2S)-2-(2S)-2-aminopropanamidopropanoate (CAS: 24326-09-8) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its applications in drug delivery, peptide synthesis, and metabolic engineering underscore its potential to address critical challenges in the field. Future studies will likely focus on scaling up production, refining its therapeutic applications, and exploring new avenues for its use.

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